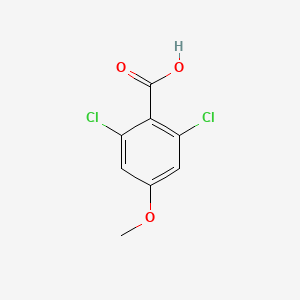

2,6-Dichloro-4-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMXOVAJNLGZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298307 | |

| Record name | 2,6-Dichloro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94278-69-0 | |

| Record name | 2,6-Dichloro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94278-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Methoxybenzoic Acid

Reactions at the Carboxylic Acid Moiety

The reactivity of the carboxylic acid group in 2,6-dichloro-4-methoxybenzoic acid is a central aspect of its chemical behavior. This functionality allows for a range of reactions, including acid-base equilibria and various synthetic derivatizations.

Characterization of Acid-Base Equilibria and Proton Transfer Mechanisms

Proton transfer is a fundamental step in acid-base reactions. masterorganicchemistry.comyoutube.com In solution, the carboxylic acid can donate a proton to a base, forming the corresponding carboxylate salt. The mechanism of this transfer can be influenced by the solvent and the nature of the base. masterorganicchemistry.comepa.gov In polar solvents, the transfer is often mediated by solvent molecules acting as "proton shuttles". masterorganicchemistry.com

A study on ortho-substituted benzoic acids in apolar aprotic solvents like toluene (B28343) revealed that the forward rate constant of proton transfer is a sensitive measure of the ortho substituent effect. epa.gov The study indicated that the ortho effect is a combination of ordinary electrical effects, proximity electrical effects, and steric effects, with the proximity electrical effect being a major contributor. epa.gov

Synthetic Derivatization Reactions (e.g., Amidation, Esterification, Salt Formation)

The carboxylic acid moiety of this compound allows for various synthetic transformations to create derivatives with altered properties.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, typically in the presence of a coupling agent or after conversion to a more reactive species like an acid chloride.

Esterification: Reaction with an alcohol under acidic conditions or via an acid chloride or other activated intermediate yields the corresponding ester. For instance, the ethyl ester, ethyl 2,6-dichloro-4-methylsulfanylbenzoate, has been synthesized. chemicalregister.com

Salt Formation: As a carboxylic acid, it readily reacts with bases to form salts.

These derivatization reactions are crucial for modifying the compound's physical and biological properties.

Aromatic Substitution Reactions of the Halogenated Methoxybenzene Ring

The benzene (B151609) ring of this compound is subject to aromatic substitution reactions, though the presence of multiple substituents influences the regioselectivity and reaction rates. libretexts.orgnumberanalytics.com

Studies on Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. masterorganicchemistry.comlibretexts.org The rate and position of this attack are governed by the existing substituents. libretexts.org The methoxy (B1213986) group is a strong activating group and an ortho, para-director, meaning it increases the rate of EAS and directs incoming electrophiles to the positions ortho and para to it. libretexts.orglibretexts.org The chlorine atoms and the carboxylic acid group are deactivating groups, making the ring less reactive towards electrophiles. libretexts.orglibretexts.org The carboxylic acid is a meta-director.

Given the substitution pattern of this compound, the positions available for electrophilic attack are C3 and C5. The directing effects of the substituents would need to be carefully considered to predict the outcome of an EAS reaction. The strong activating effect of the methoxy group would likely dominate, directing incoming electrophiles to the C3 and C5 positions, which are ortho to the methoxy group and meta to the carboxylic acid.

Investigations into Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (NAS) involves the replacement of a substituent on the aromatic ring by a nucleophile. libretexts.orgyoutube.com This reaction is generally favored by the presence of strong electron-withdrawing groups on the ring. libretexts.org The two chlorine atoms on the ring of this compound are electron-withdrawing and can act as leaving groups in NAS reactions.

The reactivity of polychlorinated benzenes in nucleophilic substitution with sodium methoxide (B1231860) has been shown to increase with the number of chlorine atoms on the benzene ring. nih.gov This suggests that this compound could undergo nucleophilic aromatic substitution, where one or both chlorine atoms are replaced by a nucleophile. The reaction typically proceeds through an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. youtube.com

Another possible mechanism for NAS is the benzyne (B1209423) mechanism, which involves the formation of a highly reactive aryne intermediate. masterorganicchemistry.com This mechanism is typically favored under strongly basic conditions when there is a hydrogen atom ortho to a leaving group. masterorganicchemistry.com

Influence of Halogen and Methoxy Substituents on Molecular Reactivity

Electronic Effects: The chlorine atoms exert a strong electron-withdrawing inductive effect (-I), while the methoxy group has an electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M). libretexts.orglibretexts.org The carboxylic acid group is also electron-withdrawing. libretexts.org These competing electronic effects influence the electron density distribution around the aromatic ring and the acidity of the carboxylic acid. The inductive withdrawal by the chlorines stabilizes the carboxylate anion, increasing acidity. libretexts.org The methoxy group's resonance effect increases electron density at the ortho and para positions, influencing the regioselectivity of electrophilic attack. libretexts.org

Steric Effects: The two chlorine atoms in the ortho positions to the carboxylic acid group create steric hindrance. This "ortho effect" can influence the rate and mechanism of reactions involving the carboxylic acid group, such as esterification. epa.gov It can also affect the planarity of the molecule.

Analysis of Inductive and Resonance Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the electronic properties of its substituents: two chlorine atoms, a methoxy group, and a carboxylic acid group, all attached to a benzene ring. These groups exert both inductive and resonance effects, which in turn dictate the molecule's behavior in chemical reactions.

Inductive Effects:

The chlorine atoms are highly electronegative and therefore exhibit a strong electron-withdrawing inductive effect (-I effect). This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and towards the chlorine atoms. This withdrawal of electron density deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution. quora.com The carboxylic acid group is also an electron-withdrawing group. quora.com Conversely, the methoxy group has an electron-withdrawing inductive effect due to the oxygen's electronegativity, but it is also capable of a strong electron-donating resonance effect.

The combined inductive effects of the two chlorine atoms and the carboxylic acid group significantly increase the acidity of the benzoic acid. libretexts.orgopenstax.org Electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation, thereby favoring dissociation. openstax.orglibretexts.org This is a general trend observed in substituted benzoic acids, where the presence of electron-withdrawing substituents leads to a lower pKa value (stronger acid) compared to benzoic acid itself. libretexts.orglibretexts.org

Resonance Effects:

Resonance effects involve the delocalization of pi (π) electrons across the aromatic system. The methoxy group possesses a lone pair of electrons on the oxygen atom, which can be delocalized into the benzene ring, creating a positive charge on the oxygen and increasing electron density at the ortho and para positions. This is known as a positive resonance effect (+R effect) or mesomeric effect.

However, the carboxylic acid group exhibits a negative resonance effect (-R effect), withdrawing electron density from the aromatic ring. This occurs through the delocalization of the ring's π electrons into the carbonyl group, resulting in a positive charge developing on the ortho and para carbons. quora.com This deactivates these positions towards electrophilic attack. quora.com

Role of Steric Hindrance in Directing Chemical Transformations

Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, plays a crucial role in the chemical transformations of this compound. The presence of two bulky chlorine atoms at the ortho positions (positions 2 and 6) relative to the carboxylic acid group creates significant steric congestion around the carboxyl functional group.

This steric hindrance has several important consequences:

Esterification Reactions: The formation of esters from 2,6-disubstituted benzoic acids is often challenging. The bulky ortho substituents physically block the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid, thereby slowing down or preventing the reaction under standard conditions. Specialized and more forceful reaction conditions may be required to achieve esterification.

Access to the Carboxylic Acid Group: Research on the uptake of benzoic acid derivatives by monocarboxylic acid transporters (MCTs) has shown that 2,6-disubstituted benzoic acids, such as 2,6-dichlorobenzoic acid, exhibit markedly lower uptake compared to other benzoic acids. nih.gov Kinetic analyses have indicated that the uptake of these compounds does not involve a carrier-mediated process. nih.gov This suggests that the 2,6-disubstitution sterically hinders the access of the carboxylic acid group to the transporters. nih.gov

Planarity of the Molecule: The steric strain between the ortho chlorine atoms and the carboxylic acid group can force the carboxyl group to twist out of the plane of the benzene ring. This disruption of planarity can affect the resonance interaction between the carboxylic acid group and the aromatic ring, which in turn can influence the molecule's electronic properties and reactivity.

The synthesis of related compounds, such as the herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), often involves strategies that circumvent the direct introduction of a carboxyl group in a sterically hindered environment. For instance, processes may start with a precursor where the substitution pattern is established before the final functional group is introduced. google.comgoogle.com

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is centered around its aromatic ring and the carboxylic acid functional group.

Oxidation:

Like other organic compounds, carboxylic acids can be oxidized by strong oxidizing agents. nih.gov However, the benzene ring of this compound is generally resistant to oxidation due to its aromatic stability. The electron-withdrawing nature of the chlorine and carboxylic acid substituents further deactivates the ring, making it even less susceptible to oxidative degradation under mild conditions. Severe oxidation conditions, such as high temperatures and potent oxidizing agents, would likely lead to the decomposition of the entire molecule, including the cleavage of the aromatic ring and the release of hydrogen chloride gas. thermofisher.com

Reduction:

The carboxylic acid group can be reduced by strong reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. In the case of this compound, its reduction would yield (2,6-dichloro-4-methoxyphenyl)methanol.

The aromatic chlorine atoms are generally not removed by common reducing agents used for functional group transformations. Catalytic hydrogenation, a method often used to remove halogens from aromatic rings, would likely also reduce the benzene ring itself, depending on the reaction conditions (catalyst, pressure, and temperature).

A notable transformation related to the reduction of a similar compound, dicamba (3,6-dichloro-2-methoxybenzoic acid), is its biodegradation. In certain microorganisms, dicamba is converted to 3,6-dichlorosalicylic acid through the action of dicamba O-demethylase. wikipedia.org This process involves the demethylation of the methoxy group, which is a form of oxidative degradation, followed by potential further breakdown. wikipedia.org While this is a biological process, it highlights a potential pathway for the transformation of the methoxy group.

Computational Studies for Reaction Kinetics and Mechanistic Elucidation

Computational chemistry provides valuable insights into the reaction kinetics and mechanisms of molecules like this compound, complementing experimental findings. These studies can model various aspects of the molecule's behavior.

Molecular Properties and Reactivity Indices:

Quantum chemical calculations can be used to determine a range of molecular properties that are indicative of reactivity. These include:

Electron Density Distribution: Mapping the electron density can visually represent the effects of the inductive and resonance contributions of the substituents, highlighting electron-rich and electron-poor regions of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map indicates the regions of the molecule that are most likely to interact with electrophiles or nucleophiles. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the carboxylic acid, making it a site for electrophilic attack or protonation.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap can indicate the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Reaction Pathway Modeling:

Computational methods can be employed to model the entire energy profile of a chemical reaction involving this compound. This includes:

Transition State Searching: Identifying the geometry and energy of the transition state is key to understanding the reaction mechanism and calculating the activation energy. This is particularly useful for studying reactions that are difficult to observe experimentally, such as those with very short-lived intermediates.

Reaction Rate Constant Prediction: Using transition state theory, the calculated activation energy can be used to estimate the reaction rate constant. This allows for a theoretical prediction of how fast a reaction will proceed under given conditions. The Hammett equation, a linear free-energy relationship, can also be used to correlate reaction rates for substituted benzoic acids based on substituent and reaction constants. wikipedia.org

Elucidating Steric and Electronic Effects:

Computational studies can quantify the steric and electronic effects discussed in previous sections. For example, by calculating the bond angles and dihedral angles, the degree of steric strain and the resulting distortion from planarity can be precisely determined. The relative contributions of inductive and resonance effects can be dissected by analyzing the charge distribution and orbital interactions.

While specific computational studies on this compound are not widely available in the provided search results, the principles and methods are well-established in the study of substituted aromatic compounds. Such studies on related molecules, like other substituted benzoic acids, provide a strong basis for predicting the behavior of this compound. openstax.orglibretexts.org

Interactive Data Tables

Table 1: Calculated Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O₃ |

| Molecular Weight | 221.03 g/mol |

| IUPAC Name | This compound |

| CAS Number | 94278-69-0 |

| Data sourced from PubChem. nih.gov |

Table 2: Substituent Effects on the Acidity of p-Substituted Benzoic Acids

| Substituent (Y) | Ka x 10⁻⁵ | pKa | Effect |

| -NO₂ | 39 | 3.41 | Deactivating |

| -CN | 28 | 3.55 | Deactivating |

| -CHO | 18 | 3.75 | Deactivating |

| -Br | 11 | 3.96 | Deactivating |

| -Cl | 10 | 4.0 | Deactivating |

| -H | 6.46 | 4.19 | Reference |

| -CH₃ | 4.3 | 4.34 | Activating |

| -OCH₃ | 3.5 | 4.46 | Activating |

| -OH | 3.3 | 4.48 | Activating |

| This table illustrates the general trends of substituent effects on acidity. Data from Chemistry LibreTexts. libretexts.org |

Design, Synthesis, and Applications of Derivatives and Analogues in Organic Chemistry

Strategic Diversification of the 2,6-Dichloro-4-methoxybenzoic Acid Scaffold

The inherent reactivity of the functional groups on the this compound ring allows for a multitude of chemical transformations. The carboxylic acid, the methoxy (B1213986) group, and even the chlorine atoms can be selectively modified to generate a diverse library of compounds. This strategic diversification is a cornerstone of modern drug discovery and materials science, enabling the fine-tuning of a molecule's physicochemical and biological properties. By systematically altering the structure of the parent compound, chemists can explore the structure-activity relationships that govern its behavior, leading to the identification of novel compounds with enhanced efficacy or unique functionalities.

Synthesis of Novel Chemically Modified Analogues

The synthesis of new analogues of this compound is a dynamic area of research, with chemists continuously developing innovative methods to modify its core structure. These synthetic efforts are not merely academic exercises; they are driven by the need for new molecules with specific properties that can address unmet needs in various scientific and industrial sectors.

Structural Modifications of the Methoxy Group and its Impact on Properties

The methoxy group at the C4 position is a key target for structural modification. Demethylation to the corresponding phenol (B47542) is a common transformation, which can then serve as a handle for the introduction of a wide range of substituents. For instance, the resulting hydroxyl group can be alkylated, acylated, or converted to a sulfonate ester, each modification imparting distinct electronic and steric properties to the molecule. These changes can profoundly influence the compound's solubility, lipophilicity, and its ability to interact with biological targets.

Transformations at the Carboxylic Acid Position for Functional Enhancement

The carboxylic acid moiety is arguably the most versatile functional group on the this compound scaffold. It can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. preprints.org This versatility is often exploited to enhance the compound's functional properties. For example, esterification can be used to create prodrugs that are more readily absorbed by the body, while amidation can be employed to introduce new pharmacophores or to modulate the compound's binding affinity to a particular receptor. nih.gov The synthesis of acid chlorides from the corresponding carboxylic acid, often using reagents like thionyl chloride, provides a highly reactive intermediate that can be used to form a wide range of derivatives. preprints.org

| Starting Material | Reagent(s) | Product | Reference |

| Substituted Benzoic Acids | Thionyl Chloride | Acid Chlorides | preprints.org |

| Acid Chlorides | Amines/Alcohols | Amides/Esters | preprints.orgnih.gov |

| 2,6-dichloro-4-aminophenol | Phenol, NaOH, Sodium Hypochlorite | 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol | google.com |

Utility as Synthetic Intermediates and Building Blocks

Beyond the intrinsic properties of its derivatives, this compound and its analogues are valuable intermediates and building blocks in the synthesis of more complex organic molecules. Their pre-functionalized aromatic ring provides a convenient starting point for the construction of intricate molecular architectures, saving time and resources in multi-step synthetic sequences.

Application in Agrochemical and Pharmaceutical Intermediate Production

There is a conspicuous absence of detailed research findings or patents that explicitly name this compound as a direct precursor or intermediate in the synthesis of commercialized agrochemicals or pharmaceuticals. While related dichlorinated benzoic acid derivatives are known to be important in these industries—for instance, 3,6-dichloro-2-methoxybenzoic acid (Dicamba) is a widely used herbicide nih.govnih.govgoogle.com—the specific isomeric and methoxy-substituted pattern of this compound does not appear in the synthetic pathways of commonly cited products.

The potential for this compound to serve as a scaffold for novel active ingredients exists, but without concrete examples from research or industry, any discussion of its role remains speculative.

Role in the Synthesis of Advanced Specialty Chemicals

Similarly, the role of this compound in the synthesis of advanced specialty chemicals is not well-documented in public sources. Specialty chemicals, which are produced for performance or functional applications, could potentially be derived from this molecule. For example, its structure might be incorporated into dyes, polymers, or electronic materials where the specific arrangement of substituents could impart desired properties. However, published evidence of such applications is not currently available.

The lack of information could be due to several factors, including the proprietary nature of commercial chemical synthesis processes or the compound being primarily used in early-stage, unpublished research.

Compound Information

Advanced Spectroscopic and Structural Characterization of 2,6 Dichloro 4 Methoxybenzoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise arrangement of atoms in 2,6-dichloro-4-methoxybenzoic acid. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete structural assignment can be achieved.

Proton (¹H) NMR Spectral Analysis and Precise Chemical Shift Assignment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. Due to the symmetrical nature of the molecule, the two aromatic protons at positions 3 and 5 are chemically equivalent and are expected to produce a single signal. The protons of the methoxy group at position 4 will also give rise to a characteristic singlet. The acidic proton of the carboxylic acid group will appear as a broad singlet, often far downfield.

For comparison, the ¹H NMR spectrum of the related compound, 4-methoxybenzoic acid, in DMSO-d₆ shows a signal for the acidic proton at approximately 12.7 ppm, aromatic protons as a multiplet between 7.932 and 7.035 ppm, and the methoxy protons at 3.841 ppm. chemicalbook.com In another analogue, 3-methoxybenzoic acid, the ¹H NMR spectrum in CDCl₃ displays signals for the aromatic protons in the range of 7.16-7.73 ppm and the methoxy protons at 3.87 ppm. rsc.org The presence of two electron-withdrawing chlorine atoms at positions 2 and 6 in this compound would be expected to deshield the aromatic protons, causing their signal to shift further downfield compared to 4-methoxybenzoic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3, H-5 | Downfield of 7.0 | Singlet |

| -OCH₃ | ~3.8 | Singlet |

| -COOH | >10 | Broad Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, a total of six distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule, with C-2 and C-6, as well as C-3 and C-5, being chemically equivalent.

The chemical shifts of the carbon atoms are influenced by their electronic environment. The carboxyl carbon is typically observed in the range of 165-185 ppm. The carbon atoms bearing the chlorine atoms (C-2 and C-6) are expected to be significantly downfield due to the deshielding effect of the halogens. The carbon attached to the methoxy group (C-4) will also be downfield, while the methoxy carbon itself will appear in the aliphatic region.

For reference, the ¹³C NMR spectrum of benzoic acid shows the carboxyl carbon at approximately 172.5 ppm and the aromatic carbons in the range of 128-134 ppm. docbrown.info In 3-methoxybenzoic acid, the carboxyl carbon appears at 171.8 ppm, and the methoxy carbon at 55.5 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165-175 |

| C-1 | 120-130 |

| C-2, C-6 | 130-140 |

| C-3, C-5 | 110-120 |

| C-4 | 155-165 |

| -OCH₃ | 55-60 |

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignments

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. The most prominent bands would be from the carboxylic acid and the substituted benzene (B151609) ring.

O-H Stretching: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid, which is typically involved in hydrogen bonding.

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid. For benzoic acid, this peak appears around 1694-1732 cm⁻¹. researchgate.net

C-O Stretching: The stretching vibration of the C-O single bond in the carboxylic acid and the methoxy group are expected in the 1200-1300 cm⁻¹ region.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring.

Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds in the benzene ring.

C-Cl Stretching: The carbon-chlorine stretching vibrations are typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹. For 2,6-dichlorobenzyl alcohol, these modes are assigned in the 786-829 cm⁻¹ range. theaic.org

Table 3: Predicted FTIR Characteristic Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium to Weak |

| C-H stretch (methoxy) | 2850-2960 | Medium |

| C=O stretch (carboxylic acid) | 1700-1730 | Strong, Sharp |

| C=C stretch (aromatic) | 1400-1600 | Medium to Weak |

| C-O stretch | 1200-1300 | Medium |

| C-Cl stretch | 600-800 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FTIR. Vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetrical vibrations.

In the FT-Raman spectrum of this compound, the following features are anticipated:

Symmetrical Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring, often observed around 1000 cm⁻¹, would be a prominent feature.

Aromatic C=C Stretching: The aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region are also expected to be present.

C-Cl Stretching: The symmetric stretching vibration of the two C-Cl bonds would likely give a strong signal in the Raman spectrum. Studies on polychlorinated benzenes show that C-Cl stretching vibrations appear in the 100-400 cm⁻¹ region. mdpi.com

C=O Stretching: The carbonyl stretch is also observable in the Raman spectrum, though typically weaker than in the FTIR spectrum.

Computational studies on related molecules like 2,4-dichlorobenzoic acid have been used to assign vibrational frequencies, and a similar approach could provide a detailed theoretical basis for the experimental spectra of this compound. ijastems.org

Table 4: Predicted FT-Raman Characteristic Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aromatic C=C stretch | 1400-1600 | Strong |

| Symmetrical Ring Breathing | ~1000 | Strong, Sharp |

| C-Cl stretch | 100-400 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragment ions.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. The theoretical exact mass of this compound is calculated from the sum of the masses of its constituent atoms (C₈H₆Cl₂O₃), using the most abundant isotopes.

Computational tools provide a calculated monoisotopic mass for this compound, which is crucial for its identification in complex mixtures via HRMS. nih.gov

Table 1: Computed Mass Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₃ | PubChem nih.gov |

| Molecular Weight | 221.03 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 219.9693994 Da | PubChem nih.gov |

This interactive table provides the key mass properties for the target compound.

While a specific, experimentally derived mass spectrum for this compound is not publicly available, its fragmentation pattern under electron ionization (EI) can be predicted based on the behavior of analogous compounds, such as benzoic acid and its substituted derivatives. docbrown.inforesearchgate.net

The fragmentation of benzoic acids typically involves several key pathways:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion. For the target molecule, this would result in an ion at m/z 203.

Loss of a carboxyl group (-COOH): Decarboxylation can occur, leading to the loss of a 45 Da fragment.

Loss of a methoxy radical (-•OCH₃): Cleavage of the ether bond can result in the loss of a methyl group followed by carbon monoxide, or the entire methoxy group.

Cleavage of the aromatic ring: Further fragmentation of the benzene ring can lead to smaller charged species.

A critical feature in the mass spectrum of this compound is its isotopic pattern . Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. The presence of two chlorine atoms in the molecule results in a characteristic cluster of peaks for the molecular ion (M•⁺) and any chlorine-containing fragments. This cluster will have three main peaks:

M: The peak corresponding to the molecule with two ³⁵Cl atoms.

M+2: A more intense peak corresponding to the molecule containing one ³⁵Cl and one ³⁷Cl.

M+4: A less intense peak for the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1 ratio) provide a clear signature for a dichlorinated compound. For instance, the mass spectrum of a related compound, 4,5-dichloro-2-methoxybenzoic acid methyl ester, shows this characteristic isotopic clustering. ucl.ac.uk

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, the solid-state behavior of benzoic acids and their analogues, such as 2,6-dimethoxybenzoic acid, is well-documented. ucl.ac.ukacs.org

In the solid state, benzoic acids typically form hydrogen-bonded dimers . The carboxylic acid groups of two molecules associate via strong hydrogen bonds between the carbonyl oxygen of one molecule and the hydroxyl proton of the other, creating a stable, centrosymmetric eight-membered ring. This dimerization is a dominant feature that dictates the packing of the molecules in the crystal lattice.

For this compound, it is expected that the molecules would form these characteristic dimers. The conformation of the molecule would be influenced by the steric hindrance from the two bulky chlorine atoms at the ortho positions (positions 2 and 6). This steric strain forces the carboxylic acid group to rotate out of the plane of the benzene ring. This twisting is a common feature in ortho-substituted benzoic acids and significantly influences their chemical and physical properties. rsc.org

Other Spectroscopic Techniques for Specialized Structural Insights (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The absorption of UV light corresponds to the promotion of electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring chromophore. While a specific spectrum for this compound is not available, data from its parent compound, benzoic acid, and related analogues like 4-methoxybenzoic acid, can be used for prediction. nist.govnist.gov

Benzoic acid itself typically shows two primary absorption bands in its UV spectrum: a strong band around 230 nm (the E₂-band) and a weaker, fine-structured band around 270-280 nm (the B-band). nist.gov

The substituents on the ring significantly influence the position (λ_max) and intensity of these bands.

The methoxy group (-OCH₃) is an auxochrome with non-bonding electrons that can be donated to the ring through resonance. This typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption bands. For example, 4-methoxybenzoic acid shows a λ_max around 252 nm. nist.gov

The chloro groups (-Cl) are also auxochromes that can cause a slight bathochromic shift.

Therefore, this compound is predicted to exhibit UV absorption bands at wavelengths longer than those of unsubstituted benzoic acid, likely in the 240-260 nm and 280-300 nm regions, due to the combined electronic effects of the methoxy and chloro substituents.

Computational Chemistry and Molecular Modeling of 2,6 Dichloro 4 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, offering a window into the electronic and energetic properties of 2,6-dichloro-4-methoxybenzoic acid. These methods allow for a precise determination of the molecule's behavior, guided by the principles of quantum mechanics.

Density Functional Theory (DFT) Methodologies and Functional Selection for Aromatic Systems

Density Functional Theory (DFT) stands out as a widely used and effective method for studying the electronic structure of aromatic systems like this compound. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For aromatic compounds, hybrid functionals, which combine a portion of the exact Hartree-Fock exchange with DFT exchange and correlation, are often favored.

A popular and well-validated functional for such systems is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This functional generally provides a balanced description of molecular geometries, vibrational frequencies, and energies. Other functionals that could be employed for comparative analysis include the PBE0 hybrid functional and dispersion-corrected functionals like B3LYP-D3 , which are crucial for accurately modeling non-covalent interactions, such as those in the dimeric form of the acid. The selection of an appropriate functional is a critical first step in obtaining reliable computational results.

| Functional | Type | Key Features |

| B3LYP | Hybrid | Good balance of accuracy for geometry and energy calculations. |

| PBE0 | Hybrid | Often provides improved accuracy for certain electronic properties. |

| B3LYP-D3 | Dispersion-corrected Hybrid | Includes corrections for van der Waals interactions, important for dimers. |

Application of Ab Initio and Semi-Empirical Computational Approaches

Beyond DFT, other computational methods can be applied to study this compound. Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of theory. Methods like Møller-Plesset perturbation theory (MP2) can provide a more accurate treatment of electron correlation than standard DFT functionals, which is particularly important for calculating interaction energies in the dimer. However, the computational cost of ab initio methods is significantly higher.

On the other end of the computational spectrum, semi-empirical methods , such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a much faster, albeit less accurate, approach. These methods use parameters derived from experimental data to simplify the calculations. While not suitable for precise electronic structure determination, they can be useful for initial explorations of large systems or for generating starting geometries for higher-level calculations.

| Method | Type | Typical Application |

| MP2 | Ab initio | High-accuracy energy calculations, especially for interaction energies. |

| AM1 | Semi-empirical | Rapid geometry optimization, initial conformational searches. |

| PM3 | Semi-empirical | Similar to AM1, widely used for large molecules. |

Optimization of Basis Set Selection for Accurate Property Calculations

The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is as crucial as the selection of the computational method. For a molecule containing chlorine atoms like this compound, a basis set that can adequately describe the electron distribution around these heavier atoms is necessary.

The Pople-style basis sets are commonly used. A good starting point is the 6-31G(d) basis set, which includes polarization functions on heavy atoms to account for the non-spherical nature of their electron clouds. For more accurate results, a larger basis set such as 6-311+G(d,p) is recommended. This basis set includes diffuse functions (+) to better describe the loosely bound electrons in the methoxy (B1213986) group and the carboxylic acid, as well as polarization functions on both heavy atoms (d) and hydrogen atoms (p). The choice of basis set represents a trade-off between accuracy and computational cost.

| Basis Set | Description | Suitability |

| 6-31G(d) | Split-valence with polarization on heavy atoms. | Good for initial geometry optimizations. |

| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions. | High accuracy for electronic properties and interaction energies. |

Molecular Geometry and Conformation Analysis

Understanding the three-dimensional structure and conformational flexibility of this compound is fundamental to comprehending its chemical behavior.

Optimization of Ground State Molecular Structures (Monomeric and Dimeric Forms)

A primary step in computational analysis is the geometry optimization of the molecule to find its lowest energy structure. For this compound, this involves optimizing the geometry of both the isolated molecule (monomer) and its hydrogen-bonded dimer.

In the monomeric form , key structural parameters of interest include the bond lengths and angles of the substituted benzene (B151609) ring, the orientation of the carboxylic acid group, and the conformation of the methoxy group. The steric hindrance from the two ortho-chlorine atoms is expected to influence the planarity of the carboxylic acid group relative to the benzene ring.

The dimeric form is of particular interest for carboxylic acids, as they readily form stable hydrogen-bonded pairs. Computational modeling can predict the geometry and binding energy of this dimer. The typical structure involves two hydrogen bonds between the carboxylic acid groups of two molecules, forming a cyclic arrangement. The strength of this interaction can be quantified by calculating the binding energy, which is the difference in energy between the dimer and two isolated monomers.

| Structural Parameter | Expected Influence of Substituents |

| C-Cl Bond Length | Standard for chlorinated aromatic rings. |

| C-O (methoxy) Bond Length | Typical for an aryl ether. |

| C-C (ring) Bond Lengths | Aromatic character with slight distortions due to substituents. |

| COOH Group Orientation | Likely non-planar with the ring due to steric clash with ortho-chlorines. |

| Dimer Binding Energy | Significant due to strong hydrogen bonding, influenced by electronic effects of substituents. |

Potential Energy Surface Scans for Conformational Isomer Identification

This compound has several rotatable bonds, leading to the possibility of different conformational isomers. The most significant of these are the rotation around the C-C bond connecting the carboxylic acid to the ring and the rotation around the C-O bond of the methoxy group.

A potential energy surface (PES) scan is a computational technique used to explore these conformational possibilities. In a PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecular geometry is optimized. This process generates a plot of energy versus the dihedral angle, revealing the energy minima corresponding to stable conformers and the energy barriers separating them.

For this compound, a PES scan of the dihedral angle involving the carboxylic acid group would likely show a high energy barrier for a planar conformation due to steric hindrance from the ortho-chlorine atoms. Similarly, a scan of the methoxy group's orientation would reveal its preferred alignment relative to the ring. These scans are crucial for identifying the global minimum energy conformation and understanding the molecule's flexibility.

Investigations of Tautomerism and Intramolecular Hydrogen Bonding

Theoretical studies are crucial in elucidating the potential for tautomerism and the presence of intramolecular hydrogen bonds in this compound. The primary tautomeric considerations for this molecule involve the migration of the acidic proton of the carboxylic acid group. While the carboxylic acid form is overwhelmingly dominant, computational models can explore the relative energies of less stable tautomers.

A significant focus of computational analysis is the potential for intramolecular hydrogen bonding. In this compound, a hydrogen bond can form between the hydrogen of the carboxylic acid's hydroxyl group and the oxygen of the methoxy group. The presence of the two chlorine atoms at the ortho positions to the carboxylic acid group can influence the orientation of the carboxylic acid and methoxy groups, thereby affecting the feasibility and strength of this intramolecular interaction.

Computational methods, such as Density Functional Theory (DFT), can be employed to optimize the geometry of different conformers and calculate their relative energies. The analysis of the potential energy surface helps to identify the most stable conformer and to determine the energy barrier for rotation around the C-C and C-O bonds. The existence of an intramolecular hydrogen bond is typically inferred from the optimized geometry, where the distance between the hydrogen and the acceptor oxygen is significantly shorter than the sum of their van der Waals radii, and from the analysis of the electron density distribution.

Prediction and Validation of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can be used to interpret experimental spectra or to predict the spectral features of novel compounds.

Theoretical NMR Chemical Shift Calculations using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that are in good agreement with experimental data. For this compound, the GIAO method can predict the chemical shifts for each unique proton and carbon atom in the molecule. These calculations are valuable for assigning the signals in an experimental NMR spectrum and for understanding how the electronic environment of each nucleus is affected by the neighboring chloro, methoxy, and carboxylic acid groups.

Below is an illustrative table of theoretical NMR chemical shifts for this compound, calculated using the GIAO method. Note: These are representative values and may not correspond to experimentally verified data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 132.5 |

| C2 | - | 135.0 |

| C3 | 7.05 | 115.2 |

| C4 | - | 160.1 |

| C5 | 7.05 | 115.2 |

| C6 | - | 135.0 |

| C=O | - | 168.3 |

| OCH₃ | 3.90 | 56.4 |

| OH | 12.50 | - |

Simulation of Vibrational Frequencies and Infrared/Raman Intensities

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulation is instrumental in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups. For instance, the characteristic stretching frequencies for the C=O, C-O, O-H, and C-Cl bonds can be predicted.

An illustrative table of key calculated vibrational frequencies for this compound is presented below. Note: These are representative values and may not correspond to experimentally verified data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | 3450 | O-H stretching in the carboxylic acid |

| ν(C-H) | 3080 | Aromatic C-H stretching |

| ν(C=O) | 1720 | C=O stretching in the carboxylic acid |

| ν(C=C) | 1580 | Aromatic C=C stretching |

| ν(C-O) | 1250 | C-O stretching of the methoxy group |

| ν(C-Cl) | 750 | C-Cl stretching |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a suite of descriptors that help in understanding and predicting the chemical behavior of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

An illustrative table of calculated HOMO-LUMO energies for this compound is provided below. Note: These are representative values and may not correspond to experimentally verified data.

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge distribution, hybridization, and delocalization of electron density. For this compound, NBO analysis can quantify the natural atomic charges on each atom, providing insight into the molecule's polarity and electrostatic potential. It can also analyze the donor-acceptor interactions between filled and empty orbitals, which are related to hyperconjugative effects and the stability of the molecule.

An illustrative table of calculated NBO charges for selected atoms in this compound is shown below. Note: These are representative values and may not correspond to experimentally verified data.

| Atom | Natural Charge (e) |

| O (C=O) | -0.65 |

| O (OH) | -0.75 |

| H (OH) | +0.50 |

| C (C=O) | +0.80 |

| Cl (C2) | -0.15 |

| O (methoxy) | -0.55 |

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It is calculated by determining the electrostatic potential at the surface of a molecule, which arises from the combination of the positive charges of the atomic nuclei and the negative charges of the electrons. The resulting MESP map visually represents the charge distribution and is color-coded to indicate different potential regions.

For this compound, an MESP map would highlight the regions susceptible to electrophilic and nucleophilic attack. Generally, areas with a negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich regions that are prone to attack by electrophiles. Conversely, regions with a positive electrostatic potential, shown in shades of blue, are electron-deficient and are likely sites for nucleophilic attack. Green areas represent regions of neutral potential.

In the case of this compound, the oxygen atoms of the carboxylic acid and methoxy groups would be expected to exhibit a strong negative potential, making them the primary sites for electrophilic interaction. The hydrogen atom of the carboxylic acid's hydroxyl group would display a significant positive potential, indicating its acidic nature and susceptibility to nucleophilic attack. The aromatic ring itself would present a more complex potential surface, influenced by the electron-withdrawing chlorine atoms and the electron-donating methoxy group.

Thermochemical Properties Determination

The determination of thermochemical properties such as standard enthalpies (ΔH°), entropies (S°), and Gibbs free energies (ΔG°) is fundamental to understanding the stability and reactivity of a compound. These properties can be calculated using computational methods, often based on statistical thermodynamics and quantum mechanical calculations.

While specific experimentally determined or computationally derived thermochemical data for this compound are not widely published, data for structurally related compounds can provide an estimation of the expected values. For instance, the NIST Web Thermo Tables provide critically evaluated thermodynamic data for a wide range of organic compounds. Although data for this compound is not present, information for a related compound, 2,5-dichloro-6-methoxybenzoic acid, is available.

Table 1: Representative Thermochemical Data for a Related Dichloromethoxybenzoic Acid Isomer

| Property | Phase | Value | Units | Temperature (K) |

| Heat Capacity at Saturation Pressure | Crystal | 190.0 - 320.0 | J/mol·K | 78 - 388 |

| Heat Capacity at Saturation Pressure | Liquid | 350.0 - 400.0 | J/mol·K | 388 - 402 |

Note: The data presented in this table is for 2,5-dichloro-6-methoxybenzoic acid and is used for illustrative purposes to indicate the range of values that might be expected for this compound.

Computational methods like Density Functional Theory (DFT) can be employed to calculate the standard enthalpy of formation, standard entropy, and Gibbs free energy of formation for this compound. These calculations would involve optimizing the molecular geometry and performing frequency calculations to obtain the vibrational, rotational, and translational contributions to the thermodynamic functions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about intermolecular interactions, conformational changes, and the properties of materials in the condensed phase.

For this compound, MD simulations could be utilized to investigate its behavior in various solvents or in the solid state. Key intermolecular interactions that would be expected to govern its behavior include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). In a protic solvent or in the solid state, extensive hydrogen bonding networks are likely to form.

Dipole-Dipole Interactions: The polar C-Cl, C=O, and C-O bonds would lead to significant dipole-dipole interactions between molecules.

An MD simulation would typically involve placing a number of this compound molecules in a simulation box, often with a solvent, and allowing the system to evolve over time. Analysis of the simulation trajectories can reveal information about the radial distribution functions (RDFs) between different atom types, which provides insight into the local molecular structure and the strength of various interactions.

While specific MD simulation studies on this compound are not found in the reviewed literature, the general principles of MD applied to similar organic molecules suggest that hydrogen bonding would be a dominant factor in its intermolecular organization.

Structure Activity Relationship Sar and Mechanistic Studies of Benzoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models are invaluable in predicting the activity of new compounds and optimizing lead structures in drug discovery. researchgate.net

Predictive QSAR models are developed using a variety of calculated molecular descriptors that quantify different aspects of a molecule's structure. These descriptors fall into several categories, including electronic, steric, hydrophobic, and topological. For instance, studies on piperazine (B1678402) derivatives have shown that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA) can be significantly correlated with biological inhibitory activity. researchgate.net

The process typically involves building a training set of molecules with known activities and then using statistical methods to generate a model. Common modeling techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which can provide 3D contour maps indicating where modifications to the structure might enhance or decrease activity. acs.org The predictive power of these models is rigorously validated using statistical metrics like the cross-validated correlation coefficient (r²cv or q²) and the non-cross-validated correlation coefficient (r²ncv). acs.org

Table 1: Common Molecular Descriptors in QSAR

| Descriptor Category | Example Descriptors | Description |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Describe the electronic aspects of the molecule, influencing how it interacts with biological targets. |

| Steric | Molar Refractivity (MR), van der Waals Volume, STERIMOL parameters | Quantify the size and shape of the molecule, which is crucial for fitting into a receptor's binding site. researchgate.net |

| Hydrophobic | LogP, LogS | Measure the lipophilicity of a compound, affecting its ability to cross cell membranes. |

| Topological | Polar Surface Area (PSA), Connectivity Indices | Numerical values derived from the 2D graph of the molecule, representing its size, shape, and degree of branching. |

For benzoic acid derivatives, structural features have a well-documented impact on their activity profiles. Studies have demonstrated that the position of substituents is critical. For example, an analysis of two triazolyl-benzoic acids showed that moving a methyl group from the ortho- to the meta-position led to an increase in predicted bioactivities, such as Endothelin B receptor antagonism. icm.edu.pl This highlights that even subtle structural changes can significantly alter the biological potential.

QSAR models for benzamide (B126) derivatives, which are structurally related to benzoic acids, have successfully correlated steric parameters with chitin (B13524) synthesis inhibition, further underscoring the importance of molecular size and shape in determining biological function. researchgate.net The ultimate goal of such correlative studies is to create robust models that can be used in "virtual screening" to identify promising candidates for experimental testing from large chemical databases like PubChem. researchgate.net

Influence of Substituent Effects on Chemical and Biological Potential

The substituents on the benzene (B151609) ring of 2,6-Dichloro-4-methoxybenzoic acid—two chlorine atoms and one methoxy (B1213986) group—exert profound electronic and steric effects that define its reactivity and interactions.

The electronic properties of substituents directly influence the acidity of the benzoic acid functional group and the electron density of the aromatic ring.

Inductive Effect: This effect is transmitted through sigma (σ) bonds. The two chlorine atoms at the 2- and 6-positions are highly electronegative and exert a strong electron-withdrawing inductive (-I) effect. libretexts.org This effect pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion upon deprotonation and thereby increasing the acidity of the molecule. libretexts.orgpharmaguideline.com The methoxy group also has a -I effect, though it is weaker than its resonance effect.

Resonance Effect: This effect involves the delocalization of pi (π) electrons across the aromatic system. The methoxy group at the 4-position has lone pairs of electrons on the oxygen atom that can be delocalized into the benzene ring, exerting an electron-donating resonance (+R) effect. libretexts.orgalmerja.com This effect tends to increase electron density at the ortho and para positions.

Steric effects arise from the spatial arrangement of atoms. In this compound, the presence of two bulky chlorine atoms at the ortho positions relative to the carboxylic acid group leads to a significant phenomenon known as the "ortho effect". libretexts.orgquora.com

This effect is largely steric in nature. The chlorine atoms sterically hinder the carboxyl group, forcing it to twist out of the plane of the benzene ring. almerja.com Coplanarity is a requirement for effective resonance between the carboxyl group and the aromatic ring. By disrupting this planarity, the ortho substituents diminish the resonance interaction. almerja.com This steric inhibition of resonance further enhances the net electron-withdrawing character of the phenyl ring as experienced by the carboxyl group, contributing to the increased acidity observed in many ortho-substituted benzoic acids. almerja.comlibretexts.org This conformational constraint is a defining structural feature of this compound and plays a critical role in its molecular interactions.

Theoretical Mechanistic Insights into Biological Interactions (e.g., Molecular Docking for Enzyme Binding)

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a receptor, typically a protein or enzyme. nih.govnih.gov This method provides valuable insights into the binding mode and affinity, guiding the design of more potent and selective inhibitors.

For this compound, in silico studies have provided specific mechanistic insights into its biological activity. In a study investigating benzoic acid derivatives isolated from the fungus Bjerkandera adusta, this compound was identified as a modulator of the proteostasis network, which is crucial for cellular health. nih.gov The study showed that these derivatives could enhance the activity of the cell's primary protein degradation systems, the ubiquitin-proteasome pathway and the autophagy-lysosome pathway (ALP). nih.gov

Molecular docking studies were performed to understand the mechanism behind the observed activity. The results indicated that this compound is a putative binder of two key lysosomal enzymes, cathepsin B and cathepsin L. nih.gov The compound showed a potent interaction with both enzymes in the computational model, which helps to explain the strong activation of these cathepsins observed in cell-based assays. nih.gov This suggests that the biological activity of this compound in this context is mediated through its direct interaction with and potential inhibition or modulation of key enzymes in the ALP.

Table 2: Summary of Molecular Docking Findings for this compound

| Compound | Biological Source | Identified Biological Activity | Target Enzymes (from Docking) | Key Finding |

|---|---|---|---|---|

| This compound | Bjerkandera adusta | Enhancement of proteostasis network activity, particularly the autophagy-lysosome pathway. nih.gov | Cathepsin B, Cathepsin L nih.gov | In silico studies revealed the compound to be a potent putative binder of both enzymes, correlating with observed cellular activity. nih.gov |

Pharmacophore Identification for Targeted Design and Optimization of this compound

Extensive investigation of scientific literature and chemical databases reveals a notable absence of specific studies focused on the pharmacophore identification for this compound. Research detailing its structure-activity relationships (SAR), specific biological targets, and mechanistic insights, from which a pharmacophore model could be derived, is not publicly available. The information that exists is primarily limited to its basic chemical properties, such as its molecular formula (C8H6Cl2O3) and IUPAC name. nih.gov

In the absence of direct research, this section will outline the theoretical principles and methodologies that would be employed to identify and characterize the pharmacophore of this compound. This provides a framework for future research and for understanding the potential therapeutic applications of this compound.

Pharmacophore modeling is a fundamental component of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger or block a specific biological response by interacting with a target receptor. The primary features of a pharmacophore include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

For a substituted benzoic acid derivative such as this compound, a hypothetical pharmacophore can be postulated based on its key structural components:

Aromatic Ring: The central benzene ring typically serves as a hydrophobic scaffold, facilitating van der Waals or π-π stacking interactions within a receptor's binding pocket.

Carboxylic Acid Group: This functional group is a crucial feature, capable of acting as a hydrogen bond donor and acceptor. It can also be negatively ionized at physiological pH, allowing for ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein target.

Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The methyl group itself contributes to the hydrophobic character of the molecule.

To experimentally and computationally determine the pharmacophore of this compound, a series of studies would be required. This would involve synthesizing a library of analogs and evaluating their biological activity against a specific target. The data from such studies would be used to build a robust pharmacophore model.

Hypothetical Data for Pharmacophore Model Generation

The following table illustrates the type of data that would be generated from a study on a series of benzoic acid derivatives to identify key pharmacophoric features. Please note, this table is for illustrative purposes only, as no such data currently exists for this compound.

| Compound | R1 | R2 | R3 | Biological Activity (IC₅₀, µM) | Key Pharmacophoric Contribution |

|---|---|---|---|---|---|

| 1 (Hypothetical Active) | Cl | OCH₃ | Cl | 0.5 | Core scaffold with optimal hydrophobic and electronic features. |

| 2 | H | OCH₃ | H | 50.2 | Demonstrates the importance of the chloro substituents for activity. |

| 3 | Cl | OH | Cl | 2.1 | Highlights the role of the methoxy group's size and electronics. |

| 4 | Cl | OCH₃ | H | 15.8 | Shows the requirement for di-substitution at positions 2 and 6. |

| 5 (Ester derivative) | COOCH₃ instead of COOH | >100 | Confirms the necessity of the carboxylic acid for interaction, likely as a hydrogen bond donor/acceptor or for ionic bonding. |

The targeted design and optimization of derivatives of this compound would heavily rely on the insights gained from such a pharmacophore model. By understanding which features are critical for activity, medicinal chemists can rationally design new compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, if the model indicates that a larger hydrophobic group is tolerated at the 4-position, analogs with different alkoxy groups could be synthesized. If the chlorine atoms are found to be crucial for maintaining a specific conformation, they would be retained in future designs.

Environmental Fate and Degradation Pathways of 2,6 Dichloro 4 Methoxybenzoic Acid and Chlorinated Benzoic Acids

Microbial Biotransformation and Biodegradation Pathways

The breakdown of chlorinated benzoic acids in the environment is significantly mediated by microbial activity. Various microorganisms have demonstrated the capability to utilize these compounds as a source of carbon and energy, leading to their biotransformation and, ultimately, mineralization.

Isolation and Characterization of Specific Degrading Microbial Strains

Research has led to the isolation and characterization of several microbial strains with the ability to degrade chlorinated benzoic acids. For instance, genetically modified microorganisms like Pseudomonas sp. B13 FR1 SN45P have been shown to mineralize 3-chlorobenzoic acid (3CB) and 4-chlorobenzoic acid (4CB). nih.gov This strain is capable of simultaneously converting a mixture of these compounds. nih.gov In studies of mixed microbial communities, Alphaproteobacteria, particularly the genus Afipia, have been frequently identified as key players in the degradation of chlorinated and brominated benzoic acids. researchgate.net The presence of Bacteroidetes has also been noted in cultures degrading chlorinated benzoic acids. researchgate.net The degradation order in mixtures of isomers often follows a pattern, with 4-substituted isomers being degraded first, followed by 3-substituted and then 2-substituted halogenated benzoic acids. researchgate.net

Identification of Enzymatic Degradation Mechanisms

The biodegradation of chlorinated aromatic compounds proceeds through several enzymatic steps. Key mechanisms include O-demethylation, hydroxylation, and dechlorination. For many chlorinated benzoic acids, the initial step involves a dioxygenase enzyme that introduces two hydroxyl groups onto the aromatic ring, forming a chlorocatechol. This is a common strategy in the degradation of compounds like 3-chlorobenzoic acid. researchgate.net

The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorinated aromatic compound, provides a well-studied model for these pathways. The process is initiated by an α-ketoglutarate-dependent 2,4-D dioxygenase (tfdA) that cleaves the side chain to produce 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov This is followed by hydroxylation of 2,4-DCP by 2,4-DCP hydroxylase (tfdB) to yield dichlorocatechol. nih.gov Subsequent enzymatic reactions involving chlorocatechol 1,2-dioxygenase (tfdC), chloromuconate cycloisomerase (tfdD), chlorodienelactone hydrolase (tfdE), and chloromaleylacetate reductase (tfdF) lead to intermediates that can enter central metabolic pathways like the tricarboxylic acid cycle. nih.gov While the specific enzymes for 2,6-dichloro-4-methoxybenzoic acid are not as extensively detailed in the provided search results, the degradation is expected to follow similar principles of demethylation, dechlorination, and ring cleavage.

Abiotic Degradation Processes

In addition to microbial action, abiotic factors can contribute to the transformation of chlorinated benzoic acids in the environment. These processes are primarily driven by light energy and chemical reactions with water.

Photodegradation under Simulated Environmental Conditions

Photodegradation is a significant abiotic pathway for the breakdown of chlorinated benzoic acids. Studies have shown that irradiation of aqueous solutions of chlorobenzoic acid salts can lead to the replacement of the chlorine atom with a hydroxyl group. acs.org For example, the photolysis of 4-chlorobenzoic acid has been found to yield 4-hydroxybenzoic acid as a major product. acs.org Further degradation can lead to the formation of other compounds, including terephthalic acid and 4-acetylbenzoic acid. acs.org The use of photocatalysts like titanium dioxide (TiO2) can enhance the degradation process, leading to dehalogenation and mineralization. researchgate.net Under UV light exposure in the presence of TiO2, dechlorination of chlorobenzoic acid derivatives occurs readily, followed by aromatic ring cleavage and eventual evolution of CO2. researchgate.net

Environmental Dissipation and Persistence Studies in Various Matrices (e.g., Soil, Aquatic Systems)

The environmental persistence of chlorinated benzoic acids is dictated by a combination of their chemical properties and the environmental conditions they encounter. Studies on these compounds, particularly the structurally similar herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), provide critical insights into their behavior in soil and aquatic environments.

Microbial degradation stands out as the most significant process governing the dissipation of dicamba in both soil and water. nih.gov The rate of this breakdown is heavily influenced by factors that support microbial activity, such as high moisture and warm temperatures, which can reduce the herbicide's half-life to less than four weeks. nih.gov In general, the half-life of dicamba in soil can range from as short as 3 days to as long as 136 days, depending on the specific soil conditions. researchgate.net Under aerobic conditions in soil, the half-life is typically around 18 days, whereas in aquatic environments, it can be significantly longer, with an aerobic half-life of approximately 73 days and an anaerobic half-life extending to 423 days. mda.state.mn.us

The chemical structure of these compounds also plays a role in their environmental mobility. Dicamba, for instance, is highly mobile in soil, which suggests a potential for leaching into groundwater. nih.govresearchgate.net However, its relatively rapid degradation often mitigates the risk of significant groundwater contamination. researchgate.netmda.state.mn.us Processes such as photolysis, hydrolysis, and volatilization are not considered major pathways for the removal of dicamba from the environment. nih.gov

The primary metabolite resulting from the breakdown of dicamba in soil and plants is 3,6-dichlorosalicylic acid (DCSA). nih.govorst.edu Other minor degradation products that have been identified include 2,5-dihydroxy-3,6-dichlorobenzoic acid and 5-hydroxydicamba. nih.gov The degradation of dicamba is often accompanied by the release of chloride ions, with studies showing a stoichiometric release of two moles of chloride for every mole of dicamba degraded. oup.com

The following interactive table summarizes the persistence data for dicamba in different environmental matrices.

| Environmental Matrix | Condition | Half-Life | Reference |

|---|---|---|---|

| Soil | Aerobic | 18 days | mda.state.mn.us |

| Soil | General Range | 3 - 136 days | researchgate.net |

| Aquatic | Aerobic | 72.9 days | mda.state.mn.us |

| Aquatic | Anaerobic | 423 days | mda.state.mn.us |

| Water | Photolysis | 105 days | mda.state.mn.us |

Development of Advanced Remediation Strategies for Chlorinated Aromatic Compounds

The remediation of sites contaminated with chlorinated aromatic compounds is a critical area of environmental management. Due to the persistence of some of these chemicals, conventional treatment methods are often insufficient, leading to the development of advanced remediation strategies. These can be broadly categorized into bioremediation and advanced oxidation processes (AOPs).

Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. This can be achieved through:

Intrinsic Bioremediation: Relying on the natural degradation capabilities of indigenous microbial populations.

Biostimulation: Enhancing the activity of native microorganisms by adding nutrients and electron acceptors to the contaminated environment. slideshare.net

Bioaugmentation: Introducing specific, pre-selected microbial strains or consortia with known degradative capabilities to the contaminated site. slideshare.net